Seco-DUBA - 1227961-59-2

Seco-DUBA

Catalog Number: EVT-8327679
CAS Number: 1227961-59-2
Molecular Formula: C29H23ClN4O4
Molecular Weight: 527.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Seco-DUBA originates from natural products, specifically from the class of compounds known as duocarmycins, which were first isolated from Streptomyces bacteria. The classification of seco-DUBA falls under natural product derivatives and synthetic drugs, highlighting its origin and modification for therapeutic use .

Synthesis Analysis

Methods and Technical Details

The synthesis of seco-DUBA typically involves several key steps:

  1. Isolation of Duocarmycin: The natural duocarmycin is isolated from Streptomyces species.
  2. Chemical Modification: The compound undergoes structural modifications to enhance stability and efficacy. This includes the incorporation of a benzamido-azaindole moiety to improve its pharmacological profile.
  3. Linker Attachment: Seco-DUBA is often linked to monoclonal antibodies through cleavable linkers, allowing for targeted delivery to cancer cells. The most common linker used is a valine-citrulline dipeptide, which is sensitive to intracellular proteases .
Molecular Structure Analysis

Structure and Data

Seco-DUBA features a complex molecular structure characterized by:

  • A central duocarmycin core that interacts with DNA.
  • A benzamido group that enhances solubility and stability.
  • An azaindole moiety that contributes to its biological activity.

The molecular formula for seco-DUBA can be represented as C19H20N4O4C_{19}H_{20}N_{4}O_{4} with a molecular weight of approximately 368.39 g/mol. Its structure allows for effective DNA alkylation, which is critical for its anticancer activity .

Chemical Reactions Analysis

Reactions and Technical Details

Seco-DUBA primarily engages in reactions that involve:

  • DNA Alkylation: It binds to the minor groove of DNA, leading to the alkylation of adenine residues, which ultimately results in cell cycle arrest and apoptosis in cancer cells .
  • Cleavage Mechanism: Upon internalization by target cells via endocytosis, the linker is cleaved by proteases, releasing the active duocarmycin component that exerts cytotoxic effects on malignant cells .
Mechanism of Action

Process and Data

The mechanism of action of seco-DUBA involves several steps:

  1. Targeting: The antibody portion of the ADC binds specifically to cancer cell surface antigens (e.g., HER2).
  2. Internalization: Following binding, the ADC is internalized into the cell through receptor-mediated endocytosis.
  3. Release and Activity: Once inside, the linker is cleaved by proteolytic enzymes, releasing seco-DUBA, which then interacts with DNA, causing double-strand breaks and leading to cell death.

This targeted approach minimizes damage to healthy tissues while maximizing therapeutic impact on tumor cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Seco-DUBA exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but can be susceptible to hydrolysis under alkaline conditions.
  • Melting Point: The melting point ranges around 150-160 °C, indicative of its crystalline nature.

These properties are crucial for its formulation into effective drug delivery systems .

Applications

Scientific Uses

Seco-DUBA is primarily utilized in:

  • Antibody-Drug Conjugates: As a payload in ADCs targeting HER2-positive cancers, enhancing selectivity and reducing off-target effects.
  • Cancer Research: Used in preclinical studies to evaluate efficacy against various cancer cell lines, particularly those resistant to conventional therapies .
  • Drug Development: Its structure serves as a template for designing new cytotoxic agents aimed at improving therapeutic indices in oncology.
Introduction to Antibody-Drug Conjugates and the Role of Seco-Duocarmycin-Hydroxybenzamide-Azaindole

Evolution of Targeted Cancer Therapeutics and Antibody-Drug Conjugate Development

The development of targeted cancer therapeutics represents a paradigm shift from conventional chemotherapy, which suffers from limited specificity and severe systemic toxicity. Antibody-drug conjugates (ADCs) exemplify this evolution, combining the precision of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Conceptually envisioned by Paul Ehrlich as "magic bullets" over a century ago, ADCs have matured into clinically validated oncology therapeutics through decades of innovation [2] [4]. The fundamental ADC structure comprises three key elements: (1) a tumor-targeting monoclonal antibody; (2) a stable chemical linker; and (3) a highly potent cytotoxic payload. This architecture enables selective drug delivery to antigen-expressing cancer cells while minimizing off-target damage to healthy tissues [4] [6].

The ADC landscape has evolved through distinct technological generations. First-generation ADCs, exemplified by gemtuzumab ozogamicin, utilized moderately potent payloads (e.g., calicheamicin) and chemically labile linkers (e.g., hydrazones), resulting in suboptimal therapeutic indices due to premature payload release and associated toxicities [7]. Second-generation ADCs incorporated more potent payloads (e.g., auristatins, maytansinoids) and improved linkers, enhancing stability and efficacy. Drugs like brentuximab vedotin and trastuzumab emtansine demonstrated significantly improved clinical outcomes for lymphoma and breast cancer, respectively [6] [8]. Third-generation ADCs addressed heterogeneity through site-specific conjugation technologies, producing more homogeneous drug-to-antibody ratio (DAR) species and reduced aggregation [6]. Current fourth-generation ADCs feature novel payload classes (including duocarmycins), optimized high DAR platforms (e.g., DAR 7-8), and antibody fragments to enhance tumor penetration [6]. Within this evolutionary context, Seco-Duocarmycin-Hydroxybenzamide-Azaindole (Seco-DUBA) emerges as an innovative prodrug payload designed to overcome historical limitations of conventional cytotoxic agents in ADC design.

Table 1: Evolution of ADC Payload Classes Across Generations

GenerationRepresentative PayloadsPotency (IC₅₀)Mechanism of ActionKey Limitations
FirstCalicheamicinLow nanomolarDNA double-strand breaksLinker instability, hepatotoxicity
SecondMonomethyl auristatin E, DM1PicomolarMicrotubule disruptionPeripheral neuropathy, hematological toxicity
Third/FourthDuocarmycins (e.g., Seco-DUBA), PyrrolobenzodiazepinesSub-picomolarDNA alkylationBystander effect management

Seco-Duocarmycin-Hydroxybenzamide-Azaindole as a Prodrug in Antibody-Drug Conjugate Platforms: Historical Context and Innovation

Duocarmycin natural products and their synthetic analogs represent a potent class of DNA-alkylating agents that have garnered significant interest for ADC payload development. The native duocarmycins exhibit extraordinary cytotoxicity (sub-picomolar IC₅₀ values) through sequence-selective alkylation of adenine residues in DNA minor grooves, triggering irreversible double-strand breaks and apoptosis [1]. However, their inherent chemical instability and systemic toxicity posed formidable challenges for therapeutic application. Seco-DUBA embodies a rational prodrug strategy designed to overcome these limitations while preserving the remarkable antitumor potency of the duocarmycin pharmacophore.

Structurally, Seco-DUBA consists of three critical components: (1) the seco-cyclopropabenzindole (CBI) prodrug moiety; (2) the hydroxybenzamide linker attachment point; and (3) the azaindole DNA-binding domain. The "seco" designation refers to the strategic chemical modification that stabilizes the highly reactive cyclopropane ring in a closed, inactive form until specific activation occurs within target cells [1]. This represents a significant pharmaceutical innovation over earlier duocarmycin analogs. Historically, duocarmycins presented a therapeutic dilemma: their extraordinary potency was desirable for ADC applications where limited payload release suffices for efficacy, but their chemical reactivity complicated formulation, conjugation, and systemic stability. Seco-DUBA addresses this through controlled activation kinetics. The prodrug remains stable in circulation but undergoes enzymatic cleavage (predominantly by carboxylesterases) upon ADC internalization into cancer cells. This activation triggers a spontaneous cyclization reaction that regenerates the active cyclopropane ring, enabling DNA alkylation [1] [6].

The integration of the azaindole moiety further optimizes the molecule for ADC application. Compared to traditional duocarmycins, the azaindole enhances aqueous solubility, reducing payload-driven aggregation of the conjugated antibody—a common limitation with hydrophobic payloads that accelerates plasma clearance and diminishes tumor exposure [1] [6]. Additionally, the hydroxybenzamide group provides a versatile handle for linker attachment, enabling development of stable carbonate or carbamate linkages that resist premature cleavage in plasma while allowing efficient payload release in lysosomal environments [1]. This molecular design exemplifies the convergence of medicinal chemistry and ADC engineering principles to create tailored prodrug payloads.

Table 2: Duocarmycin-Based Antibody-Drug Conjugates in Clinical Development

Antibody-Drug ConjugateTargetIndicationDevelopment StatusNotable Features
Trastuzumab duocarmazineHER2Metastatic breast cancerPhase 3Seco-DUBA payload, site-specific conjugation
SYD985HER2Solid tumorsPhase 3Duocarmycin-hydroxybenzamide-azaindole payload
Other investigational DUBA-ADCsUndisclosedHematological malignanciesPreclinical/Phase 1Varied targets with optimized linkers

Properties

CAS Number

1227961-59-2

Product Name

Seco-DUBA

IUPAC Name

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-9-methyl-1,2-dihydrobenzo[e]indole-3-carbonyl]imidazo[1,2-a]pyridin-6-yl]-4-hydroxybenzamide

Molecular Formula

C29H23ClN4O4

Molecular Weight

527.0 g/mol

InChI

InChI=1S/C29H23ClN4O4/c1-16-3-2-4-21-24(36)11-23-27(26(16)21)18(12-30)13-34(23)29(38)22-15-33-14-19(7-10-25(33)32-22)31-28(37)17-5-8-20(35)9-6-17/h2-11,14-15,18,35-36H,12-13H2,1H3,(H,31,37)/t18-/m1/s1

InChI Key

VQAFBYLFRCCWNB-GOSISDBHSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.